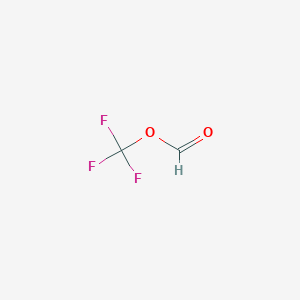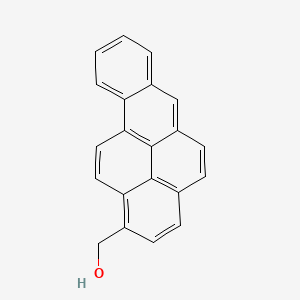
Benzo(a)pyrene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)pyrene-1-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-1-methanol typically involves the reduction, dehydration, and dehydrogenation of benzo(a)pyrene. One common method includes the use of aryl boroxime reagents, which facilitate the formation of the methanol derivative through a series of reduction and dehydration steps .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s specific applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)pyrene-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol and dichloromethane .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different properties and applications.
Aplicaciones Científicas De Investigación
Benzo(a)pyrene-1-methanol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other PAHs.
Industry: It is used in the development of sensors and other analytical tools for detecting PAHs in environmental samples
Mecanismo De Acción
The mechanism of action of benzo(a)pyrene-1-methanol involves its interaction with cellular components, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. This can result in DNA damage and the activation of various signaling pathways, including those involving the aryl hydrocarbon receptor (AhR). The compound’s effects are mediated through its metabolites, which can form adducts with DNA and other cellular macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzo(a)pyrene-1-methanol include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
2-Hydroxybenzo(a)pyrene: A hydroxylated derivative with similar properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite formed through the oxidation of benzo(a)pyrene
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo different chemical reactions and interact with biological molecules in distinct ways. Its methanol group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86072-96-0 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzo[a]pyren-1-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-8-6-13-5-7-15-11-14-3-1-2-4-17(14)19-10-9-18(16)20(13)21(15)19/h1-11,22H,12H2 |
Clave InChI |
XQUJTLVBHGJCOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)CO)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



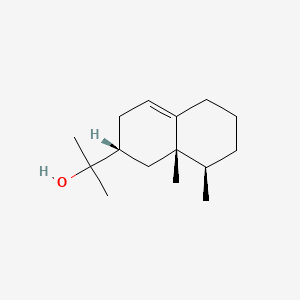
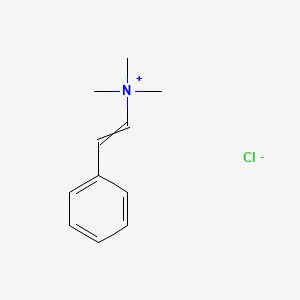
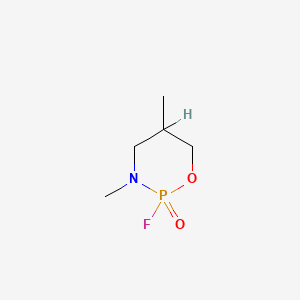
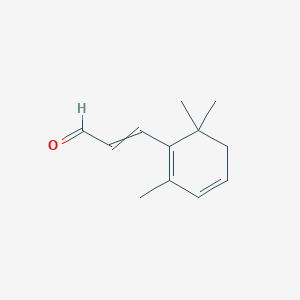
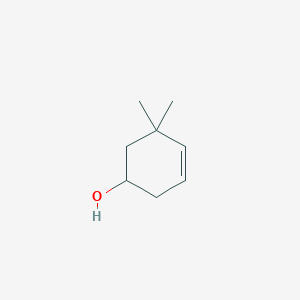
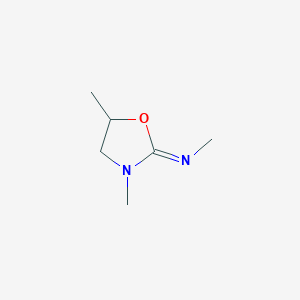

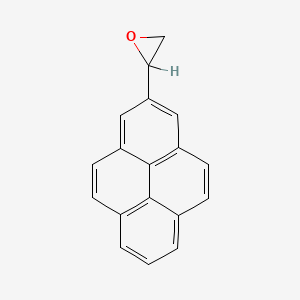

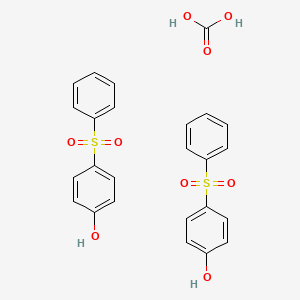
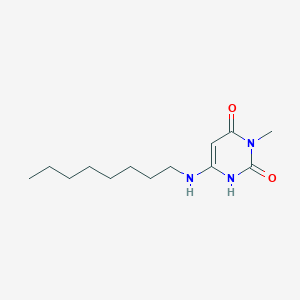
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
